![molecular formula C17H18BrN5O B2918138 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide CAS No. 2034376-80-0](/img/structure/B2918138.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmacological Studies
The chemical structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide pertains to a class of compounds with significant pharmacological potential. Research into similar triazolopyrimidine derivatives reveals a wide range of synthesis methods and biological activities, highlighting the versatility of this scaffold in drug discovery.
Antiasthma Agents : Triazolopyrimidines have been identified as mediator release inhibitors, potentially beneficial in treating asthma. These compounds are synthesized through a series of reactions starting from arylamidines, with some derivatives exhibiting promising pharmacological activities (Medwid et al., 1990).
Analgesic and Anti-inflammatory Activities : A study on pyrazolo[1,5-a]pyrimidine derivatives, including those with triazolopyrimidine structures, showed significant analgesic and anti-inflammatory effects. These effects suggest the compound's potential for development into novel therapeutics for pain and inflammation management (Shaaban et al., 2008).
Antibacterial Activity : Novel derivatives containing the triazolopyrimidine ring have been synthesized and shown to possess antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. This discovery opens avenues for new antibiotics based on the triazolopyrimidine scaffold (Lahmidi et al., 2019).
Anticancer Potential : Research into 3-heteroarylindoles with triazolopyrimidine derivatives has highlighted moderate to high anticancer activity against specific cancer cell lines. These findings support the continued investigation of triazolopyrimidine compounds for cancer therapy applications (Abdelhamid et al., 2016).
Antimicrobial Agents : The synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones has yielded compounds with excellent antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents to combat resistant microbial strains (Farghaly & Hassaneen, 2013).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O/c18-15-6-2-1-5-14(15)7-8-16(24)19-9-3-4-13-10-20-17-21-12-22-23(17)11-13/h1-2,5-6,10-12H,3-4,7-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDAWFWBVQFVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.